2-(3-Fluoro-4-iodophenyl)-4-(furan-2-yl)pyrimidine
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Overview
Description
2-(3-Fluoro-4-iodophenyl)-4-(furan-2-yl)pyrimidine is a heterocyclic organic compound that contains a pyrimidine ring substituted with a fluorinated iodophenyl group and a furan ring. Compounds like this are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoro-4-iodophenyl)-4-(furan-2-yl)pyrimidine typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrimidine Ring: Starting from appropriate precursors such as amidines and β-diketones.
Substitution Reactions: Introducing the 3-fluoro-4-iodophenyl group through halogenation and subsequent substitution reactions.
Coupling Reactions: Attaching the furan ring via cross-coupling reactions like Suzuki or Stille coupling.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes for scale-up, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring.
Reduction: Reduction reactions could target the pyrimidine ring or the halogenated phenyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the halogenated positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions might include the use of bases like sodium hydride (NaH) or acids like hydrochloric acid (HCl).
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: Used as a precursor for synthesizing various derivatives with potential biological activities.
Biology
Biological Studies: Investigated for its interactions with biological targets such as enzymes or receptors.
Medicine
Drug Development:
Industry
Material Science: Could be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds like 2-(3-Fluoro-4-iodophenyl)-4-(furan-2-yl)pyrimidine might interact with molecular targets such as enzymes, receptors, or nucleic acids, influencing biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Fluorophenyl)-4-(furan-2-yl)pyrimidine
- 2-(4-Iodophenyl)-4-(furan-2-yl)pyrimidine
- 2-(3-Fluoro-4-chlorophenyl)-4-(furan-2-yl)pyrimidine
Uniqueness
The presence of both fluorine and iodine atoms in the phenyl ring can impart unique electronic and steric properties, potentially leading to distinct biological activities and reactivity compared to similar compounds.
Properties
IUPAC Name |
2-(3-fluoro-4-iodophenyl)-4-(furan-2-yl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8FIN2O/c15-10-8-9(3-4-11(10)16)14-17-6-5-12(18-14)13-2-1-7-19-13/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPXWNUKUMVALFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC(=NC=C2)C3=CC(=C(C=C3)I)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8FIN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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